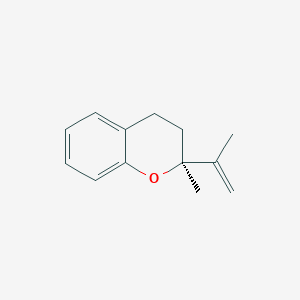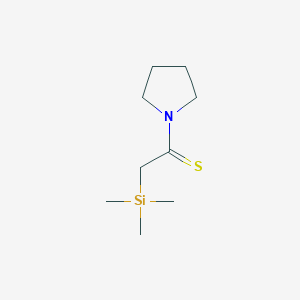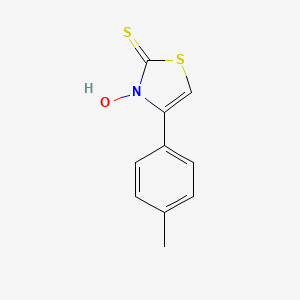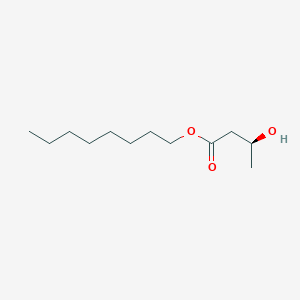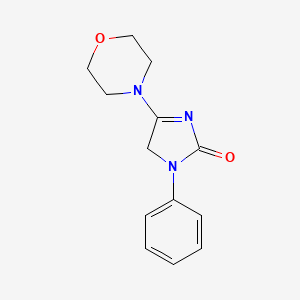
5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazol-2-one family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and natural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-2-one .
Industrial Production Methods
Industrial production methods for imidazol-2-ones often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazol-2-one ring.
Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms within the ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas or hydride donors for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or nickel .
Major Products
Major products formed from these reactions include oxo derivatives, reduced imidazol-2-ones, and substituted imidazol-2-ones, depending on the specific reagents and conditions used .
科学的研究の応用
5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a proteasome modulator and its role in post-translational modifications.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of agrochemicals and fluorescent protein chromophores
作用機序
The mechanism of action of 5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one involves its interaction with specific molecular targets and pathways. It can modulate proteasome activity, affecting protein degradation and cellular processes. The compound’s structure allows it to bind to active sites on enzymes or receptors, influencing their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
Imidazol-4-ones: These compounds share a similar core structure but differ in the position of the carbonyl group.
1,3-Diazoles: Known for their broad range of chemical and biological properties, including antibacterial and antiviral activities.
Uniqueness
5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
188116-06-5 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC名 |
5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one |
InChI |
InChI=1S/C13H15N3O2/c17-13-14-12(15-6-8-18-9-7-15)10-16(13)11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChIキー |
BOJRVVNXGMREKD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=O)N(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


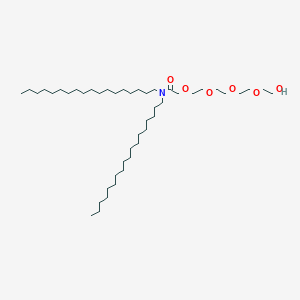
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)

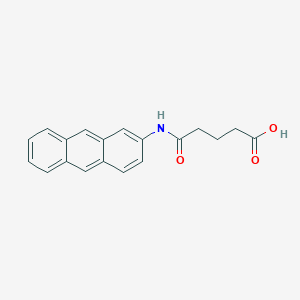
![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
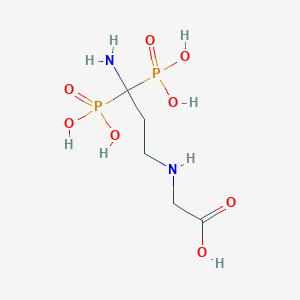
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)

![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)
